![molecular formula C13H13BrN4O B13897417 N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide](/img/structure/B13897417.png)
N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a cyclopropane carboxamide group in its structure makes it a unique molecule with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Methylation: The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine.
Cyclopropanecarboxamide formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved through a coupling reaction with cyclopropanecarboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-N-methyl-2-nitroaniline
- 5-bromo-2-(dimethylamino)pyrimidine
- 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea
Uniqueness
N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide is unique due to its specific structural features, including the presence of a cyclopropane carboxamide group and a bromine atom at the 5-position of the naphthyridine ring. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C13H13BrN4O |
|---|---|
Molekulargewicht |
321.17 g/mol |
IUPAC-Name |
N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H13BrN4O/c1-15-12-9-5-16-11(18-13(19)7-2-3-7)4-8(9)10(14)6-17-12/h4-7H,2-3H2,1H3,(H,15,17)(H,16,18,19) |
InChI-Schlüssel |
GTEYJYZIBKVWBO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(C2=CC(=NC=C21)NC(=O)C3CC3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


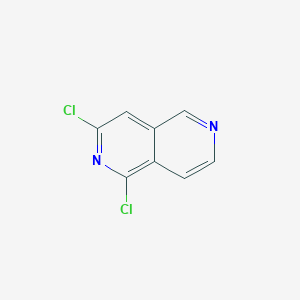
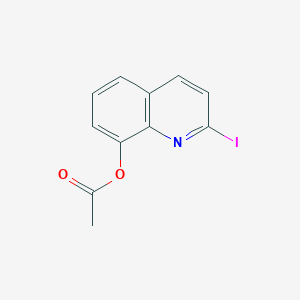
![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13897356.png)
![[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13897360.png)

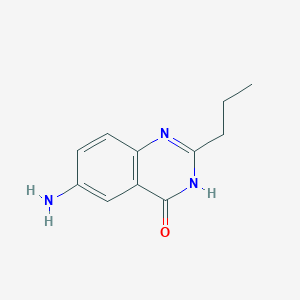

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one](/img/structure/B13897390.png)

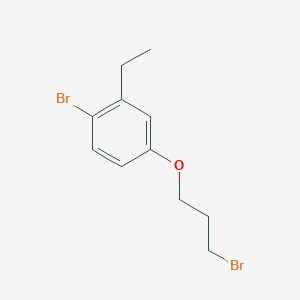
![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)
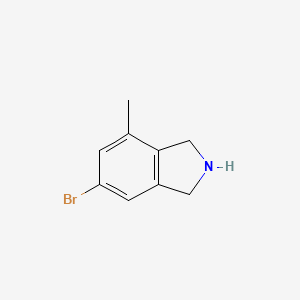
![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)
